molecular formula C12H10Cl2N2O2S B2665272 3-amino-4-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide CAS No. 325732-24-9

3-amino-4-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide

Cat. No.: B2665272
CAS No.: 325732-24-9
M. Wt: 317.18
InChI Key: MRJWOYDJTUIBNE-UHFFFAOYSA-N
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Description

3-amino-4-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide is an organic compound with the molecular formula C12H10Cl2N2O2S It is a sulfonamide derivative, which means it contains a sulfonamide group (–SO2NH2) attached to a benzene ring

Scientific Research Applications

3-amino-4-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide typically involves the reaction of 3-chloroaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chloroaniline+4-chlorobenzenesulfonyl chlorideThis compound\text{3-chloroaniline} + \text{4-chlorobenzenesulfonyl chloride} \rightarrow \text{this compound} 3-chloroaniline+4-chlorobenzenesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-chlorophenyl)benzenesulfonamide
  • 4-amino-N-(3-chlorophenyl)benzenesulfonamide
  • 3-amino-4-chloro-N-(4-chlorophenyl)benzenesulfonamide

Uniqueness

3-amino-4-chloro-N-(3-chlorophenyl)benzene-1-sulfonamide is unique due to the specific positioning of the amino and chloro groups on the benzene ring. This unique structure can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-amino-4-chloro-N-(3-chlorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-8-2-1-3-9(6-8)16-19(17,18)10-4-5-11(14)12(15)7-10/h1-7,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJWOYDJTUIBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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